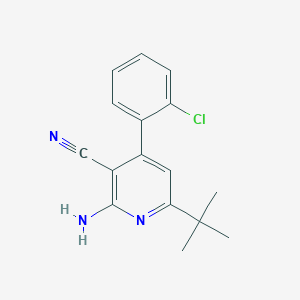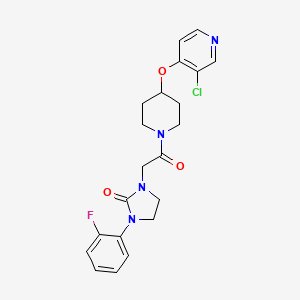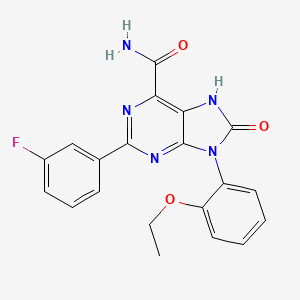![molecular formula C19H14BrN3OS B2527312 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893982-91-7](/img/structure/B2527312.png)
4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H14BrN3OS and its molecular weight is 412.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with a structure similar to 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have been synthesized and evaluated for their antimicrobial properties. These compounds, including N-benzimidazol-1-yl-methyl-benzamide derivatives, have shown effective antimicrobial activity against various bacteria and fungi, with some derivatives being more potent than standard reference drugs (Sethi et al., 2016). Similarly, 2-phenylamino-thiazole derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Anticancer Activity
These compounds have also been explored for their anticancer applications. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated against several cancer cell lines. The results revealed moderate to excellent anticancer activities, with some derivatives even outperforming the reference drug (Ravinaik et al., 2021). In another study, the potential anticancer properties of imidazo[2,1-b][1,3]thiazoles were investigated, showing moderate efficacy in suppressing the growth of kidney cancer cells and lesser effects on other cancer cell lines (Potikha & Brovarets, 2020).
Molecular Interaction Studies
The synthesis of various derivatives involving similar structural components, like 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide, has been carried out to understand molecular interactions, especially in metal complexes. Such studies provide insights into the crystal and molecular structure, thereby enhancing the understanding of their potential applications in various fields (Binzet et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazothiazoles, have been found to have a wide range of targets due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
It is known that imidazothiazoles interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, often leading to significant downstream effects .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including analgesic and anti-inflammatory activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Direcciones Futuras
The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . As such, research is now focused towards new antimicrobial agents with the expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, the design of novel chemical therapeutic drugs for the treatment of cancer is a promising future direction .
Propiedades
IUPAC Name |
4-bromo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNULOMBUFVHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)
![ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2527239.png)
![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2527241.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)


![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)
